Structural Identity and Pharmacopoeial Designation: Anhydrosimvastatin vs. Simvastatin and Lovastatin Impurity Analogs
Anhydrosimvastatin is uniquely designated as Simvastatin EP Impurity C (Ph. Eur.) and USP Anhydro Simvastatin, distinguishing it from other statin impurities such as Simvastatin Impurity A (Lovastatin), Impurity B, or the open-ring hydroxy acid metabolites [1]. While Simvastatin has a saturated lactone ring (MW 418.57), Anhydrosimvastatin (MW 400.55) is a dehydration product with an unsaturated lactone ring, leading to a distinct molecular ion in mass spectrometry (m/z 400.2614 [M]⁺) and a characteristic UV absorption shift [2]. Unlike Lovastatin (which lacks the 2,2-dimethylbutyrate side chain), Anhydrosimvastatin retains the full simvastatin ester moiety, making it a closer structural analog to the parent drug and a more challenging separation problem in reverse-phase HPLC .
| Evidence Dimension | Structural and Regulatory Identity |
|---|---|
| Target Compound Data | Anhydrosimvastatin; MW 400.55; C₂₅H₃₆O₄; EP Impurity C / USP Anhydro Simvastatin |
| Comparator Or Baseline | Simvastatin (MW 418.57; C₂₅H₃₈O₅); Lovastatin (MW 404.54; C₂₄H₃₆O₅; Simvastatin Impurity A) |
| Quantified Difference | MW difference: -18.02 Da vs. Simvastatin (loss of H₂O); MW difference: -3.99 Da vs. Lovastatin (different side chain). |
| Conditions | Chemical structure analysis; Pharmacopoeial monograph specifications (Ph. Eur. 1563). |
Why This Matters
Procurement of the correct, officially designated impurity (Impurity C) is mandatory for regulatory method validation; substituting with Lovastatin (Impurity A) or a generic 'simvastatin impurity' fails to meet compendial identification criteria.
- [1] European Pharmacopoeia (Ph. Eur.). Monograph 1563: Simvastatin – Impurities section. View Source
- [2] PubChem. (n.d.). Anhydrosimvastatin – Compound Summary (CID 58855087). View Source
